molecular formula C6H5ClN2S B8566470 4-Chloropyridine-3-carbothioamide

4-Chloropyridine-3-carbothioamide

Cat. No.: B8566470
M. Wt: 172.64 g/mol
InChI Key: MYOJAEBAGVZZEL-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-carbothioamide is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound integrates a chloropyridine ring with a carbothioamide functional group, a structure recognized for its potential in designing tubulin polymerization inhibitors . Pyridine carbothioamides (PCAs) are generally noted for their low in vivo toxicity and are considered attractive frameworks for developing new therapeutic agents . Research on closely related sulfonamide-functionalized pyridine carbothioamides has demonstrated potent cytotoxicity against a range of cancer cell lines, including A549, MCF-7, PC-3, and HepG2, outperforming reference drugs like colchicine and doxorubicin in some cases . These analogs work by inhibiting tubulin polymerization, strongly binding to the colchicine site, and have shown favorable in silico ADME predictions, indicating promising drug-likeness and potential for oral activity . The broader class of carbothioamides is actively being synthesized and evaluated for anticancer activities, with studies extending to structure-activity relationship (SAR) evaluations and molecular docking to understand their mechanisms . As such, this compound serves as a versatile precursor and core structure for researchers aiming to synthesize and biologically evaluate new compounds targeted at cancer pathways.

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

4-chloropyridine-3-carbothioamide

InChI

InChI=1S/C6H5ClN2S/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)

InChI Key

MYOJAEBAGVZZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C(=S)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-Chloropyridine-3-carbothioamide has been investigated for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study by Brycki et al. (2022) highlighted the compound's effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. In vivo studies indicated that this compound could reduce tumor volume in xenograft models of lung cancer when administered at specific doses. This effect is attributed to its ability to interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

In agriculture, compounds similar to this compound are utilized as pesticides and herbicides due to their efficacy in controlling plant pathogens and pests.

Fungicidal Activity

Research indicates that chlorinated pyridine derivatives possess fungicidal properties. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death. This property makes it suitable for developing new fungicides that can combat resistant strains of plant pathogens .

Herbicide Development

The compound's mechanism of action involves inhibiting specific enzymes essential for plant growth, making it a valuable candidate for herbicide formulation. Studies have shown that it can effectively control weed species without harming crops, thereby improving agricultural yield .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Reactions with Thioketones : The reaction of 4-chloropyridine with thioketones under acidic conditions yields the carbothioamide.
  • Amidation Reactions : The introduction of amines into the chlorinated pyridine framework can produce various derivatives with enhanced biological activities.

Case Studies on Derivatives

Several studies have explored derivatives of this compound, enhancing its pharmacological profile:

  • Cervical Cancer Model : In a study involving cervical cancer cells, derivatives exhibited significantly reduced tumor sizes compared to controls when administered intraperitoneally at doses of 10 mg/kg every two days .
  • Fungal Resistance : A derivative was tested against Fusarium species, showing reduced fungal growth and promising results for agricultural applications .

Data Summary Table

Application AreaFindingsReferences
Antimicrobial ActivityEffective against E. coli and K. pneumoniae
Anticancer PropertiesReduced tumor volume in xenograft models
Fungicidal ActivityDisrupts fungal cell membranes
Herbicide DevelopmentInhibits growth enzymes in weeds
Synthesis MethodsAchieved via reactions with thioketones and amidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Trifluoromethyl)pyridine-3-carbothioamide
  • Molecular Formula : C₇H₅F₃N₂S
  • Molecular Weight : 206.19 g/mol
  • Key Differences: The trifluoromethyl (-CF₃) group at position 4 is strongly electron-withdrawing, enhancing the pyridine ring's electrophilicity compared to the chloro (-Cl) substituent in the target compound.
4-Chloro-3-iodopyridine hydrochloride
  • CAS No.: 343781-36-2
  • Key Differences: Position 3 is substituted with iodine (-I), a polarizable halogen, instead of carbothioamide. The hydrochloride salt form improves aqueous solubility compared to the neutral carbothioamide derivative .

Functional Group Variations at Position 3

4-Chloropyridine hydrochloride
  • CAS No.: 1120-90-7
  • Key Differences :
    • Lacks the carbothioamide group at position 3, reducing hydrogen-bonding capacity.
    • The absence of the thioamide moiety simplifies the structure but limits applications in coordination chemistry or enzyme inhibition .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Position 4 Substituent Position 3 Substituent Key Properties
4-Chloropyridine-3-carbothioamide C₆H₅ClN₂S ~172.63 -Cl -C(S)NH₂ Moderate lipophilicity, H-bonding
4-(Trifluoromethyl)pyridine-3-carbothioamide C₇H₅F₃N₂S 206.19 -CF₃ -C(S)NH₂ High lipophilicity, strong EWG*
4-Chloro-3-iodopyridine hydrochloride C₅H₄ClIN·HCl ~282.36 -Cl -I High reactivity, salt-enhanced solubility

*EWG: Electron-Withdrawing Group

Research Implications

  • Electronic Effects : The -CF₃ group in 4-(Trifluoromethyl)pyridine-3-carbothioamide may stabilize negative charges in intermediates, favoring nucleophilic aromatic substitution reactions compared to the -Cl group .
  • Biological Activity: The carbothioamide group in the target compound could act as a pharmacophore in enzyme inhibition, whereas iodine in 4-Chloro-3-iodopyridine derivatives might serve as a halogen-bond donor .
  • Synthetic Utility : The hydrochloride salt forms (e.g., 4-Chloropyridine hydrochloride) are advantageous for aqueous-phase reactions, while neutral carbothioamides may require organic solvents .

Preparation Methods

Phosphorus Trichloride and Chlorine Gas-Mediated Chlorination

The introduction of a chlorine atom at the 4-position of pyridine derivatives is typically achieved via halogenation using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). In a method adapted from chloropyridine sulfonic acid chloride synthesis, 4-hydroxypyridine-3-carboxylic acid undergoes chlorination in a mixture of PCl₃ and Cl₂. The reaction proceeds under reflux (80–110°C), substituting the hydroxyl group with chlorine while preserving the carboxylic acid functionality. This step avoids undesired ring chlorination due to controlled Cl₂ introduction rates.

Phosphorus Pentachloride in Phosphoryl Chloride

An alternative approach employs phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) as both solvent and chlorinating agent. For instance, 4-hydroxypyridine-3-carboxylic acid reacts with PCl₅ in POCl₃ under reflux (4–6 hours), yielding 4-chloropyridine-3-carbonyl chloride. This method achieves near-quantitative conversion due to POCl₃’s dual role as a Lewis acid catalyst and solvent.

Carbothioamide Group Introduction

Thiosemicarbazide Condensation

The carbothioamide group is introduced via nucleophilic acyl substitution using thiosemicarbazide. In a procedure modified from pyrazoline derivative synthesis, 4-chloropyridine-3-carbonyl chloride reacts with thiosemicarbazide in glacial acetic acid under reflux (4–6 hours). The reaction mechanism involves initial formation of a thiosemicarbazide intermediate, followed by cyclization to yield the carbothioamide.

Solvent and Temperature Optimization

Key parameters include:

  • Solvent : Glacial acetic acid enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by thiosemicarbazide.

  • Temperature : Reflux at 110°C ensures complete conversion while minimizing side reactions like hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of acyl chloride to thiosemicarbazide prevents overconsumption of reagents.

Purification and Characterization

Crystallization and Washing

Post-reaction, the crude product is filtered and washed sequentially with water, toluene, and acetone to remove residual acetic acid and unreacted starting materials. Recrystallization in chloroform or ethanol yields high-purity 4-chloropyridine-3-carbothioamide (99.7% by HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): A singlet at δ 12.92 ppm corresponds to the NH proton of the carbothioamide group.

  • ¹³C NMR : Peaks at δ 166.21 ppm (C=O) and δ 152.33 ppm (C=S) confirm functional group incorporation.

  • IR Spectroscopy : Stretching vibrations at 2219 cm⁻¹ (C≡N) and 1649 cm⁻¹ (C=O) align with reported carbothioamide derivatives.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventYield (%)Purity (%)
PCl₃/Cl₂ ChlorinationPCl₃, Cl₂Toluene83–8499.7
PCl₅/POCl₃ ChlorinationPCl₅, POCl₃POCl₃85–8799.5
Thiosemicarbazide RouteThiosemicarbazide, AcOHGlacial AcOH78–8098.9

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 4-chloropyridine-3-carboxamide may form due to partial hydrolysis of the carbothioamide group. This is mitigated by strict anhydrous conditions and controlled reaction times.

Solvent Selection

Toluene and methyl tert-butyl ether (MTBE) are preferred for extraction due to their immiscibility with water and high solubility of the product. Acetone (15% v/v) is added to prevent caking during ammonia-mediated reactions.

Scalability and Industrial Relevance

The PCl₃/Cl₂ method is industrially favored for its scalability and reagent recyclability. Phosphorus oxychloride (POCl₃) distilled from reaction mixtures can be reused in subsequent batches, reducing waste .

Q & A

Q. Key Analytical Techniques :

TechniqueParametersPurpose
¹H/¹³C NMR DMSO-d6 solvent, δ values for aromatic protons (~7–9 ppm) and thiocarbonyl groups (~165–170 ppm)Confirm substitution pattern and functional groups
ESI-MS m/z values (e.g., 193.04 [M+Na]⁺)Verify molecular weight and purity
Melting Point Compare with literature values (e.g., 112–115°C for analogs)Assess crystallinity and purity

How should researchers handle and store this compound to ensure stability during experimental procedures?

Q. Basic Research Focus

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Reactivity with moisture or strong oxidizers necessitates inert atmospheres (e.g., N₂) during synthesis .
  • Storage : Keep in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the thioamide group. Stability studies for analogs show <5% degradation over 6 months under these conditions .

What strategies can be employed to optimize the yield of this compound when encountering low reaction efficiency in nucleophilic substitution reactions?

Advanced Research Focus
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility, while elevated temperatures (80–100°C) accelerate kinetics .
  • Stoichiometry Adjustments : A 1.2:1 molar ratio of thioamide precursor to carbonyl chloride reduces unreacted intermediates .
  • In Situ Monitoring : TLC or HPLC tracking identifies side products (e.g., disulfides) early, enabling protocol adjustments .

How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, MS) for this compound derivatives?

Advanced Research Focus
Discrepancies may arise from tautomerism, solvent effects, or impurities. Systematic approaches include:

  • Tautomer Analysis : Use 2D NMR (COSY, NOESY) to detect thioketo-thiol tautomers, which shift δ values by ~0.5 ppm .
  • Computational Refinement : Re-optimize DFT models with solvent parameters (e.g., PCM for DMSO) to align predicted/observed NMR shifts .
  • High-Resolution MS : Confirm isotopic patterns (e.g., Cl⁻ → m/z 35/37 doublets) to rule out contamination .
  • Control Experiments : Re-synthesize derivatives with modified substituents (e.g., 4-fluoro analogs) to isolate electronic effects .

What methodologies are recommended for evaluating the bioactivity of this compound in antimicrobial assays?

Q. Advanced Research Focus

  • In Vitro Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Mechanistic Studies :
    • Time-Kill Assays : Monitor bactericidal kinetics at 2× MIC.
    • Molecular Docking : Use PyMOL to model interactions with bacterial targets (e.g., dihydrofolate reductase) .

How can researchers address solubility challenges of this compound in pharmacological studies?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridine nitrogen to improve bioavailability .

What are the best practices for characterizing byproducts formed during the synthesis of this compound?

Q. Advanced Research Focus

  • LC-MS/MS : Identify trace impurities (e.g., disulfides or chlorinated side products) with collision-induced dissociation .
  • Isolation via Prep-HPLC : Collect fractions of byproducts for standalone NMR/IR analysis .

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